molecular formula C24H35N3O4 B14862078 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-cyclopropylphenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-cyclopropylphenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B14862078
M. Wt: 429.6 g/mol
InChI Key: CFQQOSHEPDRZSL-MYDCNYLUSA-N
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Description

(2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclopropylphenyl group, and multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropylphenyl group, and the acetamido and hydroxyl functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to investigate enzyme-substrate interactions and protein-ligand binding. Its multiple chiral centers make it an interesting subject for studying the effects of chirality on biological activity.

Medicine

In medicine, (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide may have potential as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
    • (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
    • (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H35N3O4

Molecular Weight

429.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C24H35N3O4/c1-14(16-6-8-17(9-7-16)18-10-11-18)25-22(30)20-12-19(29)13-27(20)23(31)21(24(3,4)5)26-15(2)28/h6-9,14,18-21,29H,10-13H2,1-5H3,(H,25,30)(H,26,28)/t14-,19+,20-,21+/m0/s1

InChI Key

CFQQOSHEPDRZSL-MYDCNYLUSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2CC2)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CC2)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

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